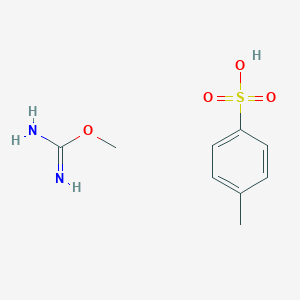
6,6'-氧代双(2-萘磺酸)二钠盐
描述
Disodium 6,6’-Oxybis(2-naphthalenesulfonate) is a chemical compound with the molecular formula C20H15NaO7S2 and a molecular weight of 454.44 g/mol . It is known for its use as an impurity in commercial food dyes such as Sunset Yellow FCF and Allura Red . The compound is characterized by its white to pale grey solid form and slight solubility in methanol and water when heated .
科学研究应用
Disodium 6,6’-Oxybis(2-naphthalenesulfonate) has several scientific research applications:
生化分析
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context.
Cellular Effects
It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that this compound can bind to biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a certain degree of stability and may degrade over time . Long-term effects on cellular function in in vitro or in vivo studies have not been extensively studied.
Dosage Effects in Animal Models
It is known that this compound can have toxic or adverse effects at high doses .
Metabolic Pathways
It is known that this compound can interact with enzymes or cofactors and may affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that this compound can interact with transporters or binding proteins and may affect its localization or accumulation .
Subcellular Localization
It is known that this compound may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
准备方法
The synthesis of Disodium 6,6’-Oxybis(2-naphthalenesulfonate) typically involves the sulfonation of 2-naphthol followed by oxidation and subsequent neutralization with sodium hydroxide . The industrial production method includes the following steps:
Sulfonation: 2-naphthol is treated with sulfuric acid to introduce sulfonic acid groups.
Oxidation: The sulfonated product undergoes oxidation to form the bis-sulfonate structure.
Neutralization: The resulting compound is neutralized with sodium hydroxide to form the disodium salt.
化学反应分析
Disodium 6,6’-Oxybis(2-naphthalenesulfonate) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: It can be reduced to its corresponding naphthalenesulfonic acid derivatives.
Substitution: The sulfonate groups can participate in substitution reactions with nucleophiles.
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
作用机制
The mechanism of action of Disodium 6,6’-Oxybis(2-naphthalenesulfonate) involves its interaction with biological molecules, potentially leading to mutagenic effects . The compound’s sulfonate groups can interact with nucleophilic sites in DNA, leading to mutations. The exact molecular targets and pathways involved are still under investigation .
相似化合物的比较
Disodium 6,6’-Oxybis(2-naphthalenesulfonate) can be compared with other similar compounds such as:
Disodium 2,6-naphthalenedisulfonate: Another naphthalenesulfonate derivative used in similar applications.
Disodium 1,5-naphthalenedisulfonate: Known for its use in dye production and similar chemical properties.
The uniqueness of Disodium 6,6’-Oxybis(2-naphthalenesulfonate) lies in its specific bis-sulfonate structure, which imparts distinct chemical and physical properties compared to other naphthalenesulfonate derivatives .
属性
IUPAC Name |
disodium;6-(6-sulfonatonaphthalen-2-yl)oxynaphthalene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O7S2.2Na/c21-28(22,23)19-7-3-13-9-17(5-1-15(13)11-19)27-18-6-2-16-12-20(29(24,25)26)8-4-14(16)10-18;;/h1-12H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGQGMKNWOSSAG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1OC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Na2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210540 | |
| Record name | Disodium 6,6'-oxybis(2-naphthalenesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61551-82-4 | |
| Record name | Disodium 6,6'-oxybis(2-naphthalenesulfonate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061551824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium 6,6'-oxybis(2-naphthalenesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DISODIUM 6,6'-OXYBIS(2-NAPHTHALENESULFONATE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJE17P98D0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


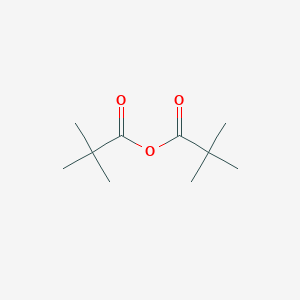
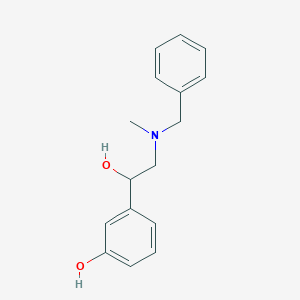
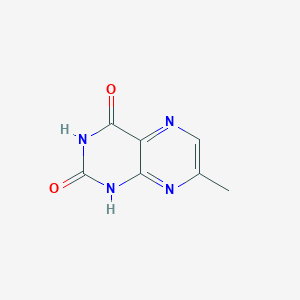
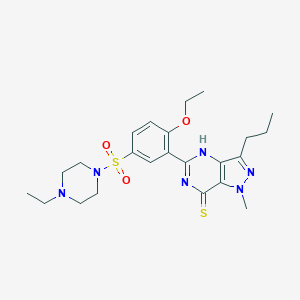
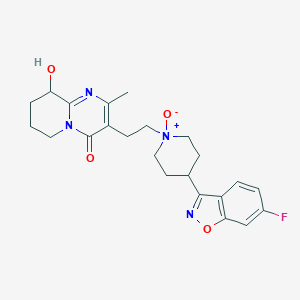
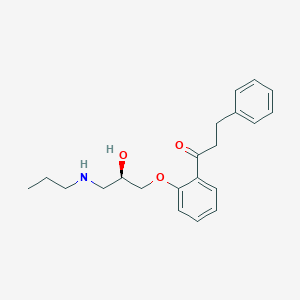
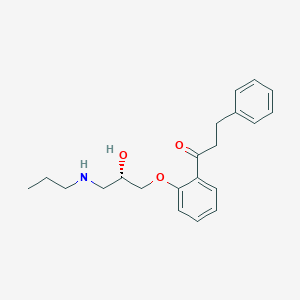
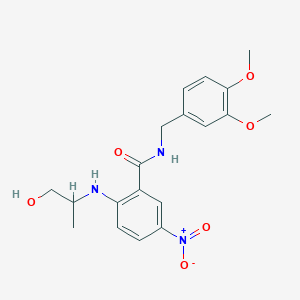
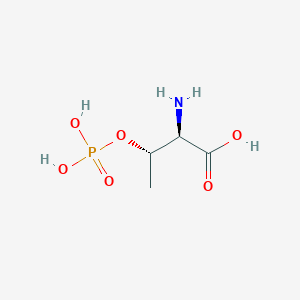
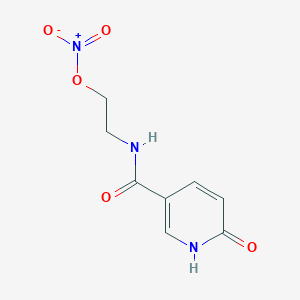

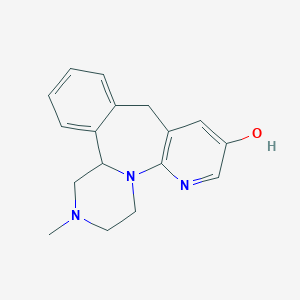
![[(1S,2R,6R,8S,9R)-4,4-Dimethyl-10-oxo-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-yl] 2,2-dimethylpropanoate](/img/structure/B29238.png)
